molecular formula C13H24BrNO2 B2841658 tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate CAS No. 2193065-49-3

tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate

Cat. No.: B2841658
CAS No.: 2193065-49-3
M. Wt: 306.244
InChI Key: HLDDULAHALCXPD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C13H24BrNO2 and a molecular weight of 306.24 g/mol . It is characterized by the presence of a tert-butyl ester group, a bromoethyl group, and an azepane ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate typically involves the reaction of azepane with tert-butyl chloroformate and 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base such as sodium hydroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized azepane derivatives .

Biology and Medicine: In biological and medicinal research, this compound is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural features allow for the modification of biological activity and pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, thereby altering their function and activity .

Comparison with Similar Compounds

Comparison: tert-Butyl 4-(2-bromoethyl)azepane-1-carboxylate is unique due to its azepane ring, which imparts distinct steric and electronic properties compared to piperazine, morpholine, and pyrrolidine derivatives.

Properties

IUPAC Name

tert-butyl 4-(2-bromoethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDDULAHALCXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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